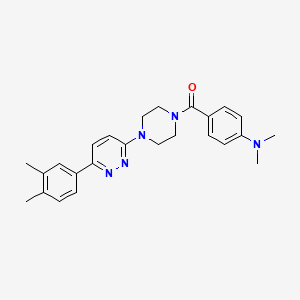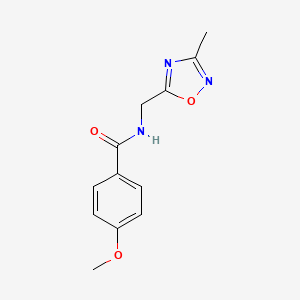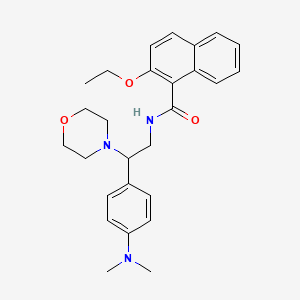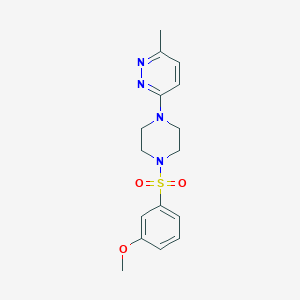
(4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H29N5O and its molecular weight is 415.541. The purity is usually 95%.
BenchChem offers high-quality (4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photovoltaic Material Research
This compound has been studied for its potential in photovoltaic material research . The presence of the dimethylamino group can contribute to the photophysical properties of materials, making them suitable for solar energy conversion. Researchers have investigated the electronic, structural, and reactivity aspects of similar molecules using density functional theory (DFT) to evaluate their suitability as photovoltaic materials .
Azo Dye Synthesis
Azo compounds, which contain a similar dimethylamino group, are widely used in the synthesis of dyes. These compounds are known for their bright colors and fast intramolecular charge transfer, making them applicable in the textile industry. The compound could potentially be used to create new azo dyes with unique properties .
Drug Manufacturing
The structural framework of this compound suggests its potential use in drug manufacturing. Compounds with dimethylamino phenyl groups have been associated with therapeutic uses such as antineoplastic, antioxidant, analgesic, anti-inflammatory, antiviral, and antitumor activities .
Material Science
In material science, the compound’s unique structure, which includes a pyridazinyl piperazine moiety, could be explored for creating new materials with specific mechanical or chemical properties. Its molecular framework could be beneficial in developing materials with high stability and reactivity .
Enzyme Assay Development
Compounds with a dimethylaminophenyl moiety have been used in assays for enzymes like apotryptophanase and tryptophanase. This compound could be similarly employed in developing chromogenic methods for enzyme activity quantification .
Antioxidant Activity Research
The dimethylaminophenyl group has been linked to significant antioxidant activity. Chalcones containing this moiety have shown maximum activity in various antioxidant assays. The compound could be a candidate for antioxidant activity research, contributing to the understanding of oxidative stress-related diseases .
Computational Chemistry
The compound’s complex structure makes it an interesting subject for computational chemistry studies. Researchers can use computational methods to predict its behavior in different environments, its interaction with other molecules, and its potential energy states .
Catalysis
The compound’s structure suggests potential use in catalysis. Its reactive sites could be utilized in catalytic processes to facilitate chemical reactions, which is a critical aspect of synthetic chemistry and industrial processes .
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-18-5-6-21(17-19(18)2)23-11-12-24(27-26-23)29-13-15-30(16-14-29)25(31)20-7-9-22(10-8-20)28(3)4/h5-12,17H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYRUMVHWJZTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2941963.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2941964.png)


![7-[(2,5-dimethylphenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2941968.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2941969.png)



![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole](/img/structure/B2941975.png)
![N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2941976.png)